![molecular formula C11H7ClO2S B2742788 5-(3-Chlorophenyl)thiophene-2-carboxylic acid CAS No. 893733-15-8](/img/structure/B2742788.png)
5-(3-Chlorophenyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 893733-15-8 . It has a molecular weight of 238.69 . It is a powder at room temperature .
Synthesis Analysis
The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The IUPAC Name of this compound is 5-(3-chlorophenyl)-2-thiophenecarboxylic acid . The InChI Code is 1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
5-(3-Chlorophenyl)thiophene-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 238.69 .Scientific Research Applications
- Biological Activity : Thiophene derivatives, including 5-(3-Chlorophenyl)thiophene-2-carboxylic acid, have captured the interest of medicinal chemists. They exhibit diverse biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Drug Candidates : Some existing drugs, like suprofen (with a 2-substituted thiophene framework) and articaine (a 2,3,4-trisubstituent thiophene), contain thiophene moieties . Researchers continue to explore novel derivatives for potential therapeutic applications.
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-mediated molecules, enhancing their performance and efficiency .
- Industrial Chemistry : Thiophene derivatives find use as corrosion inhibitors in industrial applications. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors .
- Semiconducting Properties : Thiophene-containing compounds play a crucial role in organic semiconductors. Their unique electronic properties make them suitable for applications in materials science and electronics .
- Substrate in Synthesis : Researchers have widely studied 5-(3-Chlorophenyl)thiophene-2-carboxylic acid as a substrate in coupling reactions and olefinations. These reactions enable the construction of complex organic molecules .
- C−H Borylation : Recent advances involve using more reactive boron species for electrophilic borylation. For instance, C−H borylation of thiophene derivatives has been achieved using PhBCl2 .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Materials Science
Coupling Reactions and Olefinations
Borylation Reactions
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
properties
IUPAC Name |
5-(3-chlorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPUGXCVVHZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)thiophene-2-carboxylic acid |
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